t-Butyl a-(methoxycarbonylmethyl)acrylate
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Overview
Description
t-Butyl a-(methoxycarbonylmethyl)acrylate: is an organic compound that belongs to the class of acrylates. It is characterized by the presence of a tert-butyl group, a methoxycarbonylmethyl group, and an acrylate moiety. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Butyl a-(methoxycarbonylmethyl)acrylate typically involves the esterification of acrylic acid with tert-butyl alcohol and methoxycarbonylmethyl alcohol. The reaction is catalyzed by an acid catalyst such as p-toluene sulfonic acid. The reaction conditions include maintaining the temperature at around 60-80°C and continuously removing water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is subjected to distillation to purify the product, and the crude product is washed and neutralized before final distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: t-Butyl a-(methoxycarbonylmethyl)acrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized through free radical polymerization to form polyacrylates
Addition Reactions: It readily undergoes addition reactions with a wide variety of organic compounds.
Transesterification: It can participate in transesterification reactions to form different esters.
Common Reagents and Conditions:
Radical Initiators: Benzoyl peroxide and azoisobutyronitrile are commonly used as radical initiators for polymerization.
Acid Catalysts: p-Toluene sulfonic acid is used for esterification reactions.
Major Products Formed:
Polyacrylates: Formed through polymerization reactions.
Various Esters: Formed through transesterification reactions.
Scientific Research Applications
t-Butyl a-(methoxycarbonylmethyl)acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of t-Butyl a-(methoxycarbonylmethyl)acrylate primarily involves its ability to undergo polymerization and addition reactions. The acrylate moiety allows for the formation of long polymer chains through radical polymerization. The tert-butyl group imparts hydrophobicity and chemical resistance to the resulting polymers .
Comparison with Similar Compounds
Butyl Methacrylate: Similar in structure but contains a methacrylate moiety instead of an acrylate moiety
Butyl Acrylate: Similar but lacks the methoxycarbonylmethyl group.
Uniqueness: t-Butyl a-(methoxycarbonylmethyl)acrylate is unique due to the presence of both the tert-butyl and methoxycarbonylmethyl groups, which provide distinct properties such as enhanced hydrophobicity and chemical resistance compared to other acrylates and methacrylates .
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl 2-methylidenebutanedioate |
InChI |
InChI=1S/C10H16O4/c1-7(6-8(11)13-5)9(12)14-10(2,3)4/h1,6H2,2-5H3 |
InChI Key |
SEEQECCFBDURSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)CC(=O)OC |
Origin of Product |
United States |
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